molecular formula C9H7NO4 B1677370 3,4-Methylenedioxy-beta-nitrostyrene CAS No. 1485-00-3

3,4-Methylenedioxy-beta-nitrostyrene

Cat. No. B1677370
CAS RN: 1485-00-3
M. Wt: 193.16 g/mol
InChI Key: KFLWBZPSJQPRDD-ONEGZZNKSA-N
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Description

3,4-Methylenedioxy-beta-nitrostyrene (MNS) is a chemical compound with the molecular formula C9H7NO4 . It is also known by other names such as MDBN, Syk Inhibitor III, and NSC 10120 . It has a molecular weight of 193.16 g/mol .


Synthesis Analysis

While specific synthesis methods for MNS were not found in the search results, it’s known that MNS is a synthetic compound . More detailed information about its synthesis might be found in specialized chemical literature or databases.


Molecular Structure Analysis

The IUPAC name for MNS is 5-[(E)-2-nitroethenyl]-1,3-benzodioxole . The InChI representation is InChI=1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-3+ . The compound’s structure can also be represented by various SMILES strings .


Physical And Chemical Properties Analysis

MNS is a yellow powder . It has a molecular weight of 193.16 g/mol and a molecular formula of C9H7NO4 .

Scientific Research Applications

Vibrational Spectroscopy and Conformational Analysis

3,4-Methylenedioxy-beta-nitrostyrene has been studied for its vibrational spectroscopic properties. Raman spectroscopy coupled with ab initio calculations has been used to analyze its conformational behavior. This research is significant in the context of understanding the stabilizing effects of pi-electron delocalization in these systems (Milhazes et al., 2004).

Diels-Alder Reactions

The compound is known to participate in Diels-Alder reactions, forming adducts with various dienes. This indicates its utility in synthetic chemistry, particularly in the construction of complex molecular architectures (Landeryou et al., 1969).

Nucleophilic Addition Constants

Research on 3,4-Methylenedioxy-beta-nitrostyrene includes the determination of its nucleophilic addition constants with various nucleophiles. This kind of data is crucial for understanding its reactivity and potential applications in synthetic routes (Kim & Choi, 1966).

Antimicrobial Activity and Molecular Docking

A series of derivatives of 3,4-methylenedioxy-beta-nitrostyrene has been synthesized to study their antimicrobial effects. Molecular docking studies have been conducted to understand their interactions with protein tyrosine phosphatase 1B (PTP1B), highlighting their potential role in signaling pathways related to microbial cell functions and type 2 diabetes (Alfarisi et al., 2020).

Solvent Isotope Effects in Hydrolysis

Studies on the hydrolysis of 3,4-(methylenedioxy)-beta-nitrostyrene in different solvent conditions have been conducted. Understanding these solvent isotope effects is key in comprehending the reaction mechanisms and kinetics of this compound (Crowell, 1983).

Anti-Platelet and Cytotoxic Properties

Beta-nitrostyrene derivatives, including 3,4-methylenedioxy-beta-nitrostyrene, have been synthesized and evaluated for their anti-platelet aggregation and cytotoxic properties. This research is relevant for developing new therapeutic agents, especially in the context of cardiovascular diseases and cancer treatment. The derivatives have shown potent inhibitory effects on thrombin- and collagen-induced platelet aggregation, as well as cytotoxicity against cancer cell lines (Hsieh et al., 2010).

Role in Osteosarcoma Inhibition

Studies have demonstrated that 3,4-methylenedioxy-beta-nitrostyrene inhibits the growth and induces apoptosis in tumor cells, including osteosarcoma. This compound's effect on human osteosarcoma cell lines suggests its potential application in cancer therapy, particularly for bone-related cancers (Messerschmitt et al., 2012).

Electrochemical and Spectroscopic Characterization

Comprehensive physicochemical characterization of 3,4-methylenedioxy-beta-nitrostyrene has been carried out through electrochemical and spectroscopic methods. These studies are crucial for understanding its redox behavior and for developing analytical methods for its detection and quantification (Milhazes et al., 2007).

Crystal Engineering and Solid-State Chemistry

The crystal structures of β-nitrostyrene derivatives, including 3,4-methylenedioxy-beta-nitrostyrene, have been analyzed to understand their photodimerisation and solid-state reactivities. This research is significant in the field of crystal engineering and materials science (Pedireddi et al., 1992).

Interaction with Human Serum Albumin

The molecular interaction of 3,4-methylenedioxy-β-nitrostyrene with human serum albumin has been explored. This study, utilizing multi-spectral and computational characterization, provides insights into how this compound interacts with proteins, which is vital for understanding its pharmacokinetics and dynamics (Kabir et al., 2020).

Safety And Hazards

MNS is considered hazardous. It is toxic if swallowed, irritating to skin, and can cause serious damage to eyes. Prolonged exposure can lead to serious damage to health . It’s important to handle MNS with appropriate safety measures.

Future Directions

MNS has shown potential in medical research. It has been found to inhibit the activation of the NLRP3 inflammasome, which could be a new approach to treat inflammatory bowel disease . It also significantly inhibits adhesion and migration of human triple-negative breast cancer cells . These findings suggest that MNS could have potential therapeutic applications in the treatment of these conditions.

properties

IUPAC Name

5-[(E)-2-nitroethenyl]-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-10(12)4-3-7-1-2-8-9(5-7)14-6-13-8/h1-5H,6H2/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLWBZPSJQPRDD-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701276118
Record name 5-[(1E)-2-Nitroethenyl]-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Methylenedioxy-beta-nitrostyrene

CAS RN

22568-48-5, 1485-00-3
Record name 5-[(1E)-2-Nitroethenyl]-1,3-benzodioxole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22568-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Styrene, 3,4-methylenedioxy-beta-nitro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-[(1E)-2-Nitroethenyl]-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701276118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-Methylenedioxy-beta-nitrostyrene
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 5-[(E)-2-nitroethenyl]-1,3-dioxaindane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In a 45-L cryogenic reactor with a contoured, anchor stirrer was dissolved 5.537 kg (36.9 moles) piperonal in 9 L methanol and 2.252 kg (36.9 moles) nitromethane at 15°-20° C. The jacket temperature was set to -5° C. and the reaction solution cooled to a temperature of +3.5° C. A 21° C. solution of 3.10 kg (38.8 moles) 50% (w:w) aquous sodium hydroxide diluted with 3.7 L water was pumped in. The reaction temperature was maintained between 10°-15° C. When addition was complete, the jacket temperature was reset to 1° C. and stirring continued for 30 minutes. A mixture of 7 kg ice in 19 L water was added to dissolve most of the solid. The reaction mixture was filtered through canvas and then a 27R10SV Honeycomb filter. The filtered solution was metered into a 21° C. mixture of 7.4 L concentrated hydrochloric acid in 11.1 L deionized water. The final reaction temperature was 26° C. The resulting product was centrifuged and washed until the wash pH rose to at least 6 (by pH indicating paper). The crude product was dissolved in 92 L dichloromethane and the layers separated. The aqueous layer was washed once with 8 L dichloromethane. The combined organics were dried over 1.32 kg magnesium sulfate and filtered through Whatman #1 paper. The volume was reduced to 20% and the solution cooled to 4° C. Filtration through Whatman #1 paper, followed by ambient temperature drying in vacuo with an air leak afforded 1.584 kg (22%) of a first crop Concentration of the MLS to 25% followed by similar cooling, filtration, and drying afforded 0.262 kg (4%) of a second crop. The yellow product darkened on standing in light and air.
Quantity
5.537 kg
Type
reactant
Reaction Step One
Quantity
2.252 kg
Type
reactant
Reaction Step One
Quantity
9 L
Type
solvent
Reaction Step One
Quantity
3.1 kg
Type
reactant
Reaction Step Two
Name
Quantity
3.7 L
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
7 kg
Type
reactant
Reaction Step Three
Name
Quantity
19 L
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To piperonal (15.55 kg, 103.5 mol) under mechanical stirring and under nitrogen was added ammonium acetate (13.4 kg, 173.8 mol), acetic acid (45.2 kg), and nitromethane (18.4 kg, 301.4 mol) sequentially. The mixture was warmed to 70° C. After about 30 minutes, the yellow product began to crystallize. The reaction temperature was raised to 80° C. and stirred for about 10 hours until minimal piperonal remains. The somewhat thick reaction mixture was cooled to 10° C. and filtered. The precipitate was washed with acetic acid (2×8 kg) and then water (2×90 kg). The product was dried under a nitrogen purge and then in a vacuum oven at 50° C. for 2 days to afford 15.94 kg (80%) of the title compound as a bright yellow solid.
Quantity
15.55 kg
Type
reactant
Reaction Step One
Quantity
13.4 kg
Type
reactant
Reaction Step Two
Quantity
18.4 kg
Type
reactant
Reaction Step Two
Quantity
45.2 kg
Type
solvent
Reaction Step Two
Yield
80%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Methylenedioxy-beta-nitrostyrene
Reactant of Route 2
3,4-Methylenedioxy-beta-nitrostyrene
Reactant of Route 3
3,4-Methylenedioxy-beta-nitrostyrene
Reactant of Route 4
Reactant of Route 4
3,4-Methylenedioxy-beta-nitrostyrene

Citations

For This Compound
165
Citations
M Xiao, L Li, C Li, L Liu, Y Yu, L Ma - Plastic and Reconstructive …, 2016 - journals.lww.com
Background: Burn wound progression remains a challenging problem in the clinic. Secondary tissue damage caused by unlimited inflammatory response is considered to be one of the …
Number of citations: 31 journals.lww.com
IH Chen, FR Chang, YC Wu, PH Kung, CC Wu - Biochimie, 2015 - Elsevier
Triple negative breast cancer (TNBC) exhibits an aggressive clinical course by high metastatic potential. It is known that integrin-mediated cell adhesion and migration are important for …
Number of citations: 44 www.sciencedirect.com
CH Tsai, AC Hung, YY Chen, YW Chiu, PW Hsieh… - Oncotarget, 2017 - ncbi.nlm.nih.gov
The β-nitrostyrene family has been shown to suppress cell proliferation and induce apoptosis in types of various cancers. However, the mechanisms underlying the anticancer effects of …
Number of citations: 13 www.ncbi.nlm.nih.gov
E Uysal, M Dokur, F Kucukdurmaz… - Journal of …, 2022 - Taylor & Francis
Objectıves The objectives of this study were a) to investigate the effect of targeting the PANoptosome with 3,4-methylenedioxy-β-nitrostyrene (MNS) on PANoptosis in the Renal ischemia…
Number of citations: 7 www.tandfonline.com
CH Tsai, PW Hsieh, YC Lee, CH Wang, WC Chiu… - Life sciences, 2017 - Elsevier
Aims Members of the β-nitrostyrene family are known to suppress tumor growth, with the underlying mechanisms of β-nitrostyrene remain mostly unclear. Herein, we synthesized a β-…
Number of citations: 12 www.sciencedirect.com
TR Kim, YS Choi - Journal of the Korean Chemical Society, 1968 - koreascience.kr
In order to attempt the quantitative correlation of nucleophilic addition (not nucleopbilic substitution) reactivity of nucleophile, the addition constants of ethyl and isopropyl mercaptan to 3…
Number of citations: 0 koreascience.kr
TR Kim, YS Choi - Journal of the Korean Chemical Society, 1969 - koreascience.kr
The nucleophilic addition rate constants of n-amyl-, n-hexyl-, n-octyl-and n-decyl mercaptide ion to 3, 4-methylenedioxy-${\beta} $-nitrostyrene were determined and found to be 2.82${\…
Number of citations: 0 koreascience.kr
OH Park - Journal of the Korean Chemical Society, 1968 - koreascience.kr
The rate-constants of the nucleophilic addition reaction of n-butylmercaptan to 3, 4-methylenedioxy-${\beta} $-nitrostyrene were determined at various acidic pH and a rate equation …
Number of citations: 0 koreascience.kr
OH Park, TR Kim - Journal of the Korean Chemical Society, 1968 - koreascience.kr
The rate equations for the nucleophilic addition reactions of n-propyl-and tert-buryl mercaptan to 3, 4-methylenedioxy-$\beta $-nitrostyrene over wide pH range were obtained. From this …
Number of citations: 0 koreascience.kr
TR Kim, YS Choi - Journal of the Korean Chemical Society, 1966 - koreascience.kr
The nucleophilic addition constants 3, 4-methylenedioxy-${\beta} $-nitrostyrene were determined for various nucleophiles. Considerably more data would be desirable, but it appears at …
Number of citations: 0 koreascience.kr

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